1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropyl)piperidine-4-carboxylic acid
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Overview
Description
The compound appears to be a derivative of piperidine, which is a common structure in many pharmaceuticals. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the Fmoc group is typically added to an amino group in a peptide chain to protect it during synthesis.Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the piperidine ring and the bulky Fmoc group.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. The Fmoc group can typically be removed under mildly basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound, including any stereochemistry.Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in various chemical syntheses. It can be conveniently removed by triethylamine in dry pyridine solution, allowing for its application in the synthesis of complex molecules like an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).
Synthesis of Complex Chemical Structures
Fmoc derivatives have been utilized in the synthesis of unique chemical structures, such as gem-enedithiols and various carbodithioic acids and dithioates. These compounds have applications in material science and synthetic chemistry (Vicente et al., 2004).
Applications in Gold Complex Synthesis
Fmoc derivatives play a role in the preparation of gold complexes with the fluoren-9-ylidene methanedithiolato ligand. These gold complexes have potential applications in photoluminescence and materials science (Vicente et al., 2004).
Facilitating Peptide Synthesis
The Fmoc group is important in solid-phase peptide synthesis. It provides a method for mild base cleavage of N-alpha-fluorenylmethyloxycarbonylamino acids, which is crucial in the synthesis of biologically active peptides and proteins (Chang & Meienhofer, 2009).
Developing New Materials
Fmoc derivatives have been used in the synthesis of new materials like aromatic polyamides, which are important in the field of polymer chemistry. These materials exhibit unique properties such as solubility in organic solvents and high thermal stability (Hsiao, Yang, & Lin, 1999).
Enhancing Deprotection in Peptide Synthesis
The Fmoc group's deprotection step in solid-phase peptide synthesis is crucial for securing high-quality peptide products. Various deprotection reagents, including piperidine and piperazine, have been compared to optimize this process (Luna et al., 2016).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information. Standard lab safety procedures should be followed when handling this compound.
Future Directions
Future research could focus on determining the biological activity of this compound, if any, and optimizing its properties for potential therapeutic use.
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-17(2)15-25(23(27)28)11-13-26(14-12-25)24(29)30-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJKXWKXIAEAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
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